4-Amino-2,3,5,6-tetrafluorobenzamide is a compound that, while not directly studied in the provided papers, shares a structural similarity with 3-aminobenzamide (3-AB), which has been extensively researched. 3-AB is known as an inhibitor of poly-(ADP-ribose)-polymerase (PARP), an enzyme that plays a crucial role in various cellular processes, including DNA repair and programmed cell death (apoptosis). The research on 3-AB provides insights into the potential effects and applications of structurally related compounds like 4-Amino-2,3,5,6-tetrafluorobenzamide.
In the context of cancer research, 3-AB's ability to modulate the DNA damage response makes it a compound of interest for studying the mechanisms of chemotherapy and radiation therapy. The research showing that 3-AB protects cells from UV-B-induced apoptosis1 and modulates the frequency of SCEs2 suggests that similar compounds could potentially be used to protect normal cells during cancer treatment or to sensitize cancer cells to DNA-damaging agents.
The study of 3-AB's effects on radiation-induced chromosome aberrations3 has implications for radiobiology, where understanding the cellular response to radiation is crucial. The differential effects of 3-AB on X-ray versus neutron-induced damage suggest that compounds like 4-Amino-2,3,5,6-tetrafluorobenzamide could be used to probe the distinct mechanisms of DNA damage and repair induced by different types of radiation.
Given the role of PARP inhibitors in modulating cellular responses to DNA damage, there is potential for developing new therapeutic agents based on the structure of 4-Amino-2,3,5,6-tetrafluorobenzamide. The studies on 3-AB provide a foundation for understanding how such compounds might be used to influence cellular processes in disease states, particularly those involving DNA repair deficiencies.
This compound belongs to the class of fluorinated aromatic amides, which are characterized by the presence of fluorine substituents on the benzene ring. Its properties make it valuable in organic synthesis, medicinal chemistry, and materials science. The compound is often synthesized from tetrafluorobenzoic acid derivatives through various chemical reactions.
The synthesis of 4-amino-2,3,5,6-tetrafluorobenzamide can be achieved through several methods:
The molecular structure of 4-amino-2,3,5,6-tetrafluorobenzamide features a benzene ring substituted with four fluorine atoms and an amino group at the para position relative to the carbonyl group. The fluorine atoms significantly influence the electronic properties of the molecule, enhancing its reactivity and stability.
Crystallographic analyses reveal that the compound forms stable crystal lattices due to strong intermolecular interactions such as hydrogen bonding networks .
4-Amino-2,3,5,6-tetrafluorobenzamide participates in several chemical reactions:
In biological contexts, 4-amino-2,3,5,6-tetrafluorobenzamide has been shown to interact with various enzymes and biomolecules:
The compound is stable under recommended storage conditions but may degrade when exposed to strong oxidizing agents.
4-Amino-2,3,5,6-tetrafluorobenzamide finds utility across various fields:
The evolution of fluorinated aromatic amides is deeply rooted in the broader history of organofluorine chemistry. Elemental fluorine was first isolated in 1886 by Henri Moissan, whose electrolysis method enabled foundational studies of fluorine reactivity. Early industrial applications focused on chlorofluorocarbons (CFCs) such as Freon® refrigerants, but World War II catalyzed critical advances in fluorine handling for uranium enrichment via uranium hexafluoride (UF6) production in the Manhattan Project [4]. These technological developments paved the way for medicinal applications. By the 1950s, fluorinated steroids and anesthetics emerged as pioneering therapeutic agents. A landmark discovery occurred when hydrogen-to-fluorine substitution in hydrocortisone yielded fludrocortisone, a derivative exhibiting significantly enhanced glucocorticoid potency. This success validated fluorine’s ability to modulate bioactivity and spurred systematic exploration of fluorinated pharmacophores [1].
The synthesis of aromatic fluorinated compounds faced challenges due to fluorine’s high reactivity. Key methodological breakthroughs included the Schiemann reaction (1927), which enabled diazonium-based fluorination, and Gottlieb’s halogen-exchange protocols (1936) using potassium fluoride [4]. These innovations facilitated access to fluorinated benzamides. By the 1980s, fluorinated neuroleptics like remoxipride incorporated benzamide motifs to target dopamine receptors, demonstrating fluorine’s role in enhancing blood-brain barrier penetration [6]. The introduction of diethylaminosulfur trifluoride (DAST) in the 1970s further expanded synthetic capabilities, leading to a surge in fluorinated drug registrations [1].
Table 1: Key Historical Milestones in Fluorinated Benzamide Development
Year | Advancement | Significance |
---|---|---|
1886 | Isolation of elemental fluorine (Moissan) | Enabled systematic study of fluorine chemistry |
1936 | Halogen-exchange protocols (Gottlieb) | Provided reliable access to fluoroaromatic building blocks |
1950s | Synthesis of fludrocortisone | Demonstrated bioactivity enhancement via fluorination |
1970s | Development of DAST reagent | Accelerated synthesis of diverse fluorinated scaffolds |
1980s | Fluorinated benzamide neuroleptics (e.g., remoxipride) | Applied fluorine to optimize CNS drug pharmacokinetics |
Fluorine’s unique physicochemical properties make it indispensable in drug design. With a van der Waals radius (1.47 Å) similar to hydrogen (1.20 Å) and oxygen (1.52 Å), fluorine acts as a bioisostere that minimally perturbs molecular geometry. However, its extreme electronegativity (Pauling scale: 3.98) induces profound electronic effects. Statistical analyses confirm that aromatic hydrogen-to-fluorine substitution increases lipophilicity by ~0.17 log P units, enhancing membrane permeability and bioavailability. Fluorine also reduces basicity in adjacent amines; for example, trifluoromethyl groups near pyridine nitrogen lower pK~a~ by up to 5 units, optimizing tissue distribution [1] [9].
Metabolic stability represents another critical advantage. Fluorine impedes cytochrome P450-mediated oxidation by:
Conformational effects further influence target engagement. Fluorine’s gauche effect can restrict bond rotation, preorganizing molecules for receptor binding. Intramolecular hydrogen bonds (e.g., C−F⋯H−N) stabilize bioactive conformations, as observed in fluorinated nucleosides where 2’-fluoro substituents lock sugar puckering [9].
Table 2: Physicochemical Effects of Fluorine Substituents
Property | Impact of Fluorine | Biological Consequence |
---|---|---|
Lipophilicity | ↑ log P by ~0.17 (aromatic substitution) | Enhanced membrane permeability |
pK~a~ modulation | ↓ Basicity of proximal amines | Optimized blood-brain barrier penetration |
Metabolic stability | Blocks oxidative metabolism | Prolonged half-life, reduced dosing frequency |
Conformational bias | Stabilizes gauche conformers via hyperconjugation | Improved target selectivity and binding affinity |
4-Amino-2,3,5,6-tetrafluorobenzamide (C~7~H~4~F~4~N~2~O; CAS 1548-74-9) exhibits a tetrafluorinated benzene core with para-oriented amino and carboxamide groups. This symmetrical perfluoro pattern creates an electron-deficient aromatic system, with the amino group enabling electrophilic chemistry (e.g., Schiff base formation) while the amide supports hydrogen bonding [5]. The tetrafluoro scaffold enhances metabolic resistance and promotes passive diffusion, making the compound a versatile intermediate for bioactive molecules [3].
Diagnostic Applications: Fluorinated benzamides exhibit high affinity for melanin via π-stacking and electrostatic interactions. Derivatives like 5-fluoropicolinamide conjugated to DOTA chelators enable positron emission tomography (PET) imaging of melanoma. The probe ⁶⁸Ga-MI-0202C1—incorporating a tetrafluorobenzamide-like motif—achieved >95% radiochemical yield and selectively visualized B16F10 xenografts in vivo [2] [8].
Therapeutic Applications: Tetrafluorobenzamides demonstrate antiangiogenic properties by inhibiting endothelial cell proliferation. In rat aortic ring assays, derivatives of 4-amino-2,3,5,6-tetrafluorobenzamide suppressed microvessel outgrowth by 30–81% at 50 μM, comparable to positive controls like carboxyamidotriazole (CAI). The isopropyl-substituted analog showed exceptional efficacy (81% inhibition), attributed to fluorine-enhanced target engagement [3].
Synthetic Versatility: The compound undergoes regioselective nucleophilic substitution. Treatment with primary amines replaces the para-fluorine relative to the amide group, generating 2,3,5-trifluoro-4-aminobenzamides—valuable precursors for kinase inhibitors and polymer-bound catalysts [3] [7]. This reactivity underpins hybrid drug development, as seen in ferrocene-amino acid conjugates targeting multidrug-resistant cancers [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7